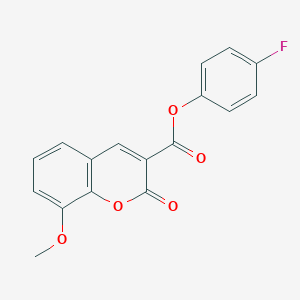

4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C17H11FO5 . It is a derivative of 2H/4H-chromene, an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives, such as this compound, involves several routes . Researchers have discovered multiple mechanisms for the synthesis of a variety of 2H/4H-chromene analogs .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromene derivatives are diverse and can lead to a variety of unusual activities . For instance, the green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .Wissenschaftliche Forschungsanwendungen

Environment-Sensitive Fluorophores

One application of similar compounds involves their use as environment-sensitive fluorophores. For instance, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits unique fluorescence properties, showing almost no fluorescence in aprotic solvents while strongly fluorescing at long wavelengths in protic solvents. This property makes it suitable for developing new fluorogenic sensors, which can be turned "on" or "off" based on the solvent environment (Uchiyama et al., 2006).

Synthesis and Antitumor Activity

Another research avenue explores the synthesis of derivatives like S14161, identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), with significant implications in cancer treatment. Novel synthesis approaches have enabled the production of enantiomerically pure forms of such compounds, facilitating detailed studies on their effects on tumor cell lines (Yin et al., 2013). Further investigations have led to the discovery of analogues with improved antiproliferative activities against tumor cell lines, indicating a promising avenue for the development of new anticancer agents (Yin et al., 2013).

Chemical Synthesis and Reactions

The chemical synthesis and reactions of compounds related to 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate have been explored, with studies detailing the synthesis of various derivatives. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provides insights into potential pathways for creating functionalized chromene derivatives, which can have applications in drug design and materials science (Pimenova et al., 2003).

Antibacterial Effects

The antibacterial effects of chromen-2-one derivatives have also been studied, with certain compounds displaying significant activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This highlights their potential as templates for developing new antibacterial agents (Behrami & Dobroshi, 2019).

Wirkmechanismus

Target of Action

The primary targets of 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are currently unknown. This compound is a derivative of chromene , a class of compounds known to interact with various biological targets . .

Mode of Action

The mode of action of this compound is not well-documented. As a chromene derivative, it may share some of the interactions common to this class of compounds. Chromenes are known to interact with various biological targets, leading to a range of effects . .

Biochemical Pathways

Chromene derivatives have been found to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . .

Result of Action

Given its structural similarity to other chromene derivatives, it may have potential therapeutic effects . .

Safety and Hazards

The safety and hazards associated with 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are not explicitly mentioned in the search results. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Zukünftige Richtungen

The future directions for research on 2H/4H-chromene derivatives like 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate could involve further exploration of their diverse synthetic strategies, synthetic mechanisms, various biological profiles, and structure-activity relationships . This could help the scientific community in designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

Eigenschaften

IUPAC Name |

(4-fluorophenyl) 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO5/c1-21-14-4-2-3-10-9-13(17(20)23-15(10)14)16(19)22-12-7-5-11(18)6-8-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXKJJCCCDDVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2834080.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2834082.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)

![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)

![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)

![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)

![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)

methanone](/img/structure/B2834099.png)

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)